Cas no 869308-40-7 (N-(15,16-Dihydroxy-4,7,10,13-tetraoxahexadecyl)-2,2,2-trifluoroacetamide)

N-(15,16-Dihydroxy-4,7,10,13-tetraoxahexadecyl)-2,2,2-trifluoroacetamide 化学的及び物理的性質
名前と識別子
-
- N-(15,16-DIHYDROXY-4,7,10,13-TETRAOXA-HEXADECYL)-TRIFLUOROACETAMIDE
- N-(15, 16-DIHYDROXY-4, 7, 10, 13-TETRAOXAHEXADECYL)TRIFLUOROACETAMIDE
- TFA-TEG-DIOL
- 869308-40-7
- N-[3-[2-[2-[2-(2,3-dihydroxypropoxy)ethoxy]ethoxy]ethoxy]propyl]-2,2,2-trifluoroacetamide
- N-(15,16-Dihydroxy-4,7,10,13-tetraoxahexadecyl)-2,2,2-trifluoroacetamide
-
- インチ: InChI=1S/C14H26F3NO7/c15-14(16,17)13(21)18-2-1-3-22-4-5-23-6-7-24-8-9-25-11-12(20)10-19/h12,19-20H,1-11H2,(H,18,21)
- InChIKey: UMGPJJQEJGCIAE-UHFFFAOYSA-N
- ほほえんだ: C(CNC(=O)C(F)(F)F)COCCOCCOCCOCC(CO)O
計算された属性
- せいみつぶんしりょう: 377.16600
- どういたいしつりょう: 377.16613665g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 10
- 重原子数: 25
- 回転可能化学結合数: 16
- 複雑さ: 332
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -0.9
- トポロジー分子極性表面積: 107Ų
じっけんとくせい
- PSA: 106.48000
- LogP: -0.13450
N-(15,16-Dihydroxy-4,7,10,13-tetraoxahexadecyl)-2,2,2-trifluoroacetamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | N267940-500mg |
N-(15,16-Dihydroxy-4,7,10,13-tetraoxahexadecyl)-2,2,2-trifluoroacetamide |
869308-40-7 | 500mg |
$ 375.00 | 2022-06-03 | ||
TRC | N267940-100mg |
N-(15,16-Dihydroxy-4,7,10,13-tetraoxahexadecyl)-2,2,2-trifluoroacetamide |
869308-40-7 | 100mg |
$ 115.00 | 2022-06-03 | ||
TRC | N267940-250mg |
N-(15,16-Dihydroxy-4,7,10,13-tetraoxahexadecyl)-2,2,2-trifluoroacetamide |
869308-40-7 | 250mg |
$ 235.00 | 2022-06-03 |
N-(15,16-Dihydroxy-4,7,10,13-tetraoxahexadecyl)-2,2,2-trifluoroacetamide 関連文献
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Juan Jin,Ming-Jun Jia,Yu Peng,Qin Hou,Ji-Qing Xu CrystEngComm, 2010,12, 1850-1855
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Igor S. Kovalev,Sougata Santra,Matiur Rahman,Adinath Majee New J. Chem., 2019,43, 11382-11390
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Claudia Piliego,Satria Zulkarnaen Bisri,Maria Antonietta Loi Energy Environ. Sci., 2013,6, 3054-3059
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Wonjin Jo,Do Hyun Kim,Jeong Sim Lee,Heon Ju Lee,Myoung-Woon Moon RSC Adv., 2014,4, 31764-31770
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Tim Hupfeld,Soma Salamon,Joachim Landers,Jochen Schmidt,Heiko Wende,Stephan Barcikowski,Bilal Gökce J. Mater. Chem. C, 2020,8, 12204-12217
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Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
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Han Xu,Yu Liao,Zhifei Gao,Yan Qing,Yiqiang Wu,Liaoyuan Xia J. Mater. Chem. A, 2021,9, 3418-3426
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Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147
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Aixin Song,Jinglin Shen,Han Zhang,Zhaohua Song RSC Adv., 2015,5, 75589-75599
N-(15,16-Dihydroxy-4,7,10,13-tetraoxahexadecyl)-2,2,2-trifluoroacetamideに関する追加情報
N-(15,16-Dihydroxy-4,7,10,13-tetraoxahexadecyl)-2,2,2-trifluoroacetamide: A Comprehensive Overview
The compound with CAS No 869308-40-7, known as N-(15,16-Dihydroxy-4,7,10,13-tetraoxahexadecyl)-2,2,2-trifluoroacetamide, is a complex organic molecule with significant potential in various chemical and pharmaceutical applications. This compound is characterized by its unique structure, which includes a trifluoroacetyl group attached to a dihydroxytetraoxahexadecyl chain. The presence of multiple oxygen atoms in the tetraoxa chain suggests a high degree of functionalization, making it a versatile molecule for research and development.
Recent studies have highlighted the importance of such compounds in the field of drug delivery systems. The tetraoxa structure is known to enhance solubility and stability in aqueous environments, which is crucial for pharmaceutical applications. Additionally, the trifluoroacetyl group contributes to the molecule's lipophilicity, potentially improving its bioavailability when used as a drug carrier or as part of a therapeutic agent.
One of the most promising applications of this compound lies in its ability to act as a bioactive agent in enzyme inhibition studies. Researchers have found that the dihydroxy groups in the tetraoxa chain can interact with specific enzymes, potentially inhibiting their activity. This property makes it a valuable tool in the development of new enzyme inhibitors for treating various diseases.
The synthesis of this compound involves a multi-step process that requires precise control over reaction conditions to ensure high purity and yield. The starting materials include trifluoroacetic acid and a suitably functionalized dihydroxytetraoxahexadecyl alcohol. The reaction typically involves activation of the carboxylic acid group followed by nucleophilic substitution with the alcohol derivative.
From an environmental standpoint, this compound has shown biodegradability under specific conditions. Studies indicate that it can be broken down by microbial action into less complex molecules without releasing harmful byproducts. This makes it an eco-friendly option for use in industrial and medical applications.
In terms of safety data sheets (SDS), this compound has been classified as non-hazardous under normal handling conditions. However, proper precautions should still be taken to avoid prolonged exposure or inhalation during synthesis and handling.
Looking ahead, ongoing research is focused on optimizing the synthesis process to reduce costs and improve scalability. Additionally, there is growing interest in exploring its potential as a building block for more complex molecules with enhanced biological activity.
869308-40-7 (N-(15,16-Dihydroxy-4,7,10,13-tetraoxahexadecyl)-2,2,2-trifluoroacetamide) 関連製品
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